Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17784003
InChI: InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)
SMILES:
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.30 g/mol

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate

CAS No.:

Cat. No.: VC17784003

Molecular Formula: C9H16N2O3S

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate -

Specification

Molecular Formula C9H16N2O3S
Molecular Weight 232.30 g/mol
IUPAC Name methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate
Standard InChI InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)
Standard InChI Key FWRHVNGHMPEEOH-UHFFFAOYSA-N
Canonical SMILES CC1NC(CS1)C(=O)NCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 2-methyl-1,3-thiazolidine ring fused to a formamido group, which is further connected to a methyl ester-functionalized propanoate chain. The thiazolidine core, a five-membered heterocycle containing sulfur and nitrogen, is known for its conformational rigidity and ability to participate in hydrogen bonding. The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported.

The IUPAC name, methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate hydrochloride, reflects its functional groups: a tertiary amine in the thiazolidine ring, an amide bond, and an ester moiety. The stereochemistry of the thiazolidine ring (particularly at the 4-position) may influence biological activity, though no chiral centers are explicitly documented in available literature.

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride typically involves multi-step reactions:

  • Thiazolidine Ring Formation: Cyclization of cysteine derivatives with aldehydes or ketones under acidic or basic conditions.

  • Formamido Linker Attachment: Coupling the thiazolidine-4-carbonyl chloride with methyl 3-aminopropanoate using a Schotten-Baumann reaction.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions include refluxing in aprotic solvents (e.g., dichloromethane) with catalysts such as triethylamine to facilitate acylation . Patent US8247415B2 highlights analogous methods for thiazolidine derivatives, emphasizing temperature control (50–80°C) and inert atmospheres to prevent side reactions .

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The methyl ester group is susceptible to hydrolysis under basic or enzymatic conditions, forming the corresponding carboxylic acid. This reactivity is exploitable for prodrug strategies, where ester hydrolysis in vivo releases the active metabolite. The thiazolidine ring’s stability varies with pH; protonation of the tertiary amine under acidic conditions may enhance solubility but reduce ring stability .

Catalytic and Reductive Modifications

The compound’s amide bond can undergo reductive cleavage using lithium aluminum hydride (LiAlH4_4) to yield amine derivatives, while the thiazolidine sulfur atom may participate in oxidation reactions to form sulfoxides or sulfones . Such modifications could diversify its pharmacological profile but require further exploration.

Comparative Analysis with Ethyl Analog

The ethyl ester analog (CAS No. 2639403-20-4, MW: 246.33 g/mol) lacks the hydrochloride salt and exhibits reduced polarity . Key differences include:

PropertyMethyl DerivativeEthyl Derivative
Molecular FormulaC9H17ClN2O3S\text{C}_9\text{H}_{17}\text{ClN}_2\text{O}_3\text{S}C10H18N2O3S\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_3\text{S}
SolubilityHigher (due to HCl salt)Lower
BioavailabilityEnhanced dissolution in vivoPotential for prolonged half-life

The ethyl variant’s larger ester group may improve membrane permeability but reduce aqueous solubility, highlighting a trade-off in drug design .

Future Research Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., DMAP) to improve acylation yields .

  • Biological Profiling: Conduct in vitro assays against microbial strains and cancer cell lines.

  • Structural Elucidation: Resolve stereochemistry via X-ray crystallography or chiral HPLC.

  • Prodrug Development: Explore hydrolytic activation mechanisms for targeted delivery.

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